2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-((4-nitrophenyl)methyl)-6-thioxo-
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Overview
Description
2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-((4-nitrophenyl)methyl)-6-thioxo- is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common approach is the condensation of aminobenzimidazole with 1,4-naphthoquinone and aromatic aldehydes in the presence of a catalyst such as 1-benzyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4). The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of handling large volumes, efficient separation techniques to isolate the product, and rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group in the compound can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can also be reduced to an amine, leading to the formation of different derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include iron powder, tin chloride, and hydrogen gas.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitroso derivatives, amine derivatives, and substituted pyrimido[1,6-b][1,2,4]triazines.
Scientific Research Applications
Medicine: : It has shown promise as an antiviral, antibacterial, and anticancer agent.
Chemistry: : It serves as a versatile intermediate in the synthesis of other complex molecules.
Industry: : It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antiviral activity may be due to the inhibition of viral replication enzymes, while its anticancer properties could be attributed to the disruption of cell division processes.
Comparison with Similar Compounds
This compound is unique in its structure and biological activity compared to other similar compounds such as pyrimido[1,6-a]pyrimidines and pyrimido[1,6-c]pyrimidines. These compounds also exhibit biological activities but differ in their chemical structure and specific applications.
List of Similar Compounds
Pyrimido[1,6-a]pyrimidines
Pyrimido[1,6-c]pyrimidines
Pyrimido[1,2-a]benzimidazoles
Triazavirin (2-methylsulfanyl-6-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-one sodium salt dihydrate)
Properties
CAS No. |
119294-05-2 |
---|---|
Molecular Formula |
C14H12N6O3S |
Molecular Weight |
344.35 g/mol |
IUPAC Name |
8-amino-3-methyl-1-[(4-nitrophenyl)methyl]-6-sulfanylidenepyrimido[1,6-b][1,2,4]triazin-2-one |
InChI |
InChI=1S/C14H12N6O3S/c1-8-13(21)18(7-9-2-4-10(5-3-9)20(22)23)12-6-11(15)16-14(24)19(12)17-8/h2-6H,7H2,1H3,(H2,15,16,24) |
InChI Key |
LCDFZMMVYZXGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=S)N)N(C1=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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